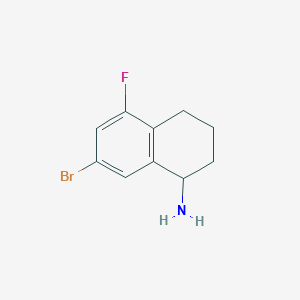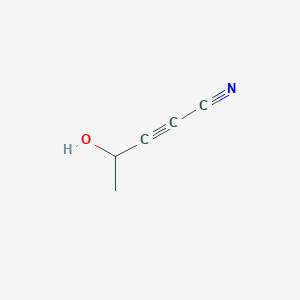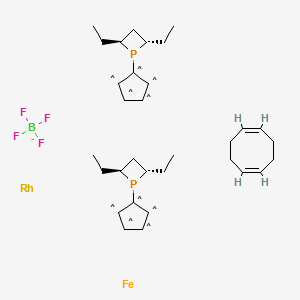
(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a ferrocene ligand and a 1,5-cyclooctadiene ligand. This compound is known for its catalytic properties, particularly in asymmetric hydrogenation reactions, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the ferrocene ligand and 1,5-cyclooctadiene. The process begins with the preparation of the ferrocene ligand, which is then reacted with rhodium precursors under controlled conditions to form the desired complex. The reaction conditions often include inert atmospheres, specific solvents, and temperature control to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, particularly in catalytic hydrogenation processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogen gas is often used in the presence of the compound as a catalyst.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrogenation reactions, the compound facilitates the conversion of alkenes to alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules in pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, the compound’s catalytic properties are utilized in the synthesis of complex biomolecules. Its role in the production of chiral drugs makes it valuable in medicinal chemistry .
Industry: Industrially, the compound is employed in the production of high-value chemicals and materials. Its efficiency and selectivity in catalytic processes make it a preferred choice for large-scale chemical manufacturing .
Wirkmechanismus
The mechanism of action of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The ferrocene and 1,5-cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of electrons during the reaction. The molecular targets and pathways involved include the activation of hydrogen molecules and the subsequent hydrogenation of unsaturated substrates .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate .
Uniqueness: The uniqueness of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate lies in its specific ligand structure, which provides high enantioselectivity and efficiency in catalytic reactions. The ferrocene ligand offers additional stability and electronic properties that enhance the compound’s catalytic performance compared to similar compounds .
Eigenschaften
Molekularformel |
C32H48BF4FeP2Rh- |
|---|---|
Molekulargewicht |
740.2 g/mol |
InChI |
InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m00..../s1 |
InChI-Schlüssel |
LPTZXJHMPVXWMD-TXIBLIASSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
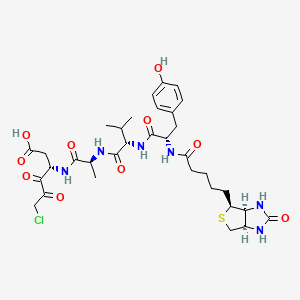
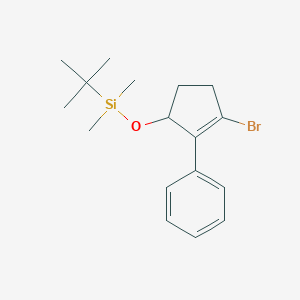

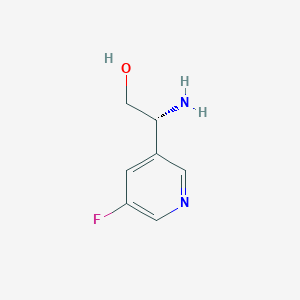
![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)


![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
